molecular formula C9H14N2 B499883 2-Tert-butyl-4-methylpyrimidine

2-Tert-butyl-4-methylpyrimidine

Cat. No.: B499883
M. Wt: 150.22g/mol
InChI Key: WJXYODQMKYMABB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Tert-butyl-4-methylpyrimidine is a substituted pyrimidine derivative characterized by a tert-butyl group at the 2-position and a methyl group at the 4-position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, making them critical scaffolds in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

2-tert-butyl-4-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-7-5-6-10-8(11-7)9(2,3)4/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXYODQMKYMABB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues in Pyrimidine Chemistry

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1, )
  • Structure : A pyrimidine derivative with a thietan-3-yloxy group at position 4, a methyl group at position 6, and a thioacetate side chain at position 2.
  • Key Differences vs. Target Compound :
    • Position 2 : Thioacetate substituent (electron-withdrawing, sulfur-containing) vs. tert-butyl (electron-donating, bulky alkyl).
    • Position 4 : Thietan-3-yloxy (oxygen-containing heterocycle) vs. methyl (simple alkyl).
    • Position 6 : Methyl group in both compounds.
  • The tert-butyl group in 2-Tert-butyl-4-methylpyrimidine may confer greater steric hindrance, reducing reactivity with enzymes like glutathione S-transferases compared to sulfur-containing analogs .
tert-Butyl Pyridine Derivatives ()
  • Examples :
    • tert-Butyl (2-chloro-3-(dimethoxymethyl)pyridin-4-yl)methylcarbamate (pyridine derivative).
    • 4-((tert-Butyldimethylsilyloxy)methyl)-2-chloro-3-(dimethoxymethyl)pyridine.
  • Key Differences vs. Target Compound :
    • Core Structure : Pyridine (one nitrogen) vs. pyrimidine (two nitrogens).
    • Substituents : Chloro, dimethoxymethyl, and silyloxy groups introduce polarity and steric effects distinct from the methyl and tert-butyl groups in the target compound.
  • Functional Implications :
    • Pyridine derivatives with tert-butyl groups are often designed for enhanced stability and solubility in organic media, whereas pyrimidines may engage in hydrogen bonding due to additional nitrogen atoms .
Table 1: Substituent Effects on Key Properties
Compound Core Structure Position 2 Substituent Position 4 Substituent Lipophilicity (LogP)* Enzyme Interaction Potential
This compound Pyrimidine tert-butyl (bulky, lipophilic) methyl (electron-donating) High (~3.5) Moderate (steric hindrance)
Compound 1 () Pyrimidine thioacetate (polar, reactive) thietan-3-yloxy (polar) Moderate (~2.8) High (electrophilic sites)
BHA () Phenol tert-butyl methoxy Moderate (~2.9) High (induces glutathione S-transferase)

*Estimated using fragment-based methods (e.g., Crippen’s method).

Key Observations :

Steric Effects : The tert-butyl group in this compound likely reduces metabolic oxidation compared to smaller substituents (e.g., methyl or thioacetate), as seen in BHA’s protective role against mutagenic metabolites .

Electronic Effects : The methyl group at position 4 may slightly activate the pyrimidine ring toward electrophilic substitution, whereas electron-withdrawing groups (e.g., thietan-3-yloxy in Compound 1) could deactivate it .

Biological Activity: While BHA (a tert-butyl-containing antioxidant) elevates glutathione S-transferase activity, the target compound’s lack of phenolic or thiol groups may limit similar effects unless metabolized to reactive intermediates .

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